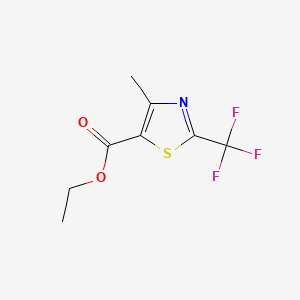

Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate

Description

Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate (CAS: 38471-47-5) is a thiazole derivative with the molecular formula C₁₂H₁₀F₃NO₂S and a molecular weight of 297.28 g/mol . It is synthesized via the Hantzsch condensation reaction, typically involving thiobenzamide derivatives and ethyl 2-chloroacetoacetate under reflux conditions . This compound serves as a critical intermediate in agrochemical synthesis, particularly for the fungicide thifluzamide . Its trifluoromethyl (-CF₃) group confers electron-withdrawing properties, enhancing the stability of the thiazole ring and influencing its reactivity in downstream modifications .

Properties

IUPAC Name |

ethyl 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-3-14-6(13)5-4(2)12-7(15-5)8(9,10)11/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXSMRQYRJAVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

The chlorination-cyclization-hydrolysis approach, detailed in a 2015 patent, begins with trifluoroethyl acetoacetate as the starting material. Sulfuryl chloride (SOCl) serves as the chlorinating agent, converting the β-ketoester into 2-chloro-trifluoroethyl acetoacetate at temperatures between -15°C and 10°C. Cyclization with thioacetamide in ethanol under reflux forms the thiazole core, followed by alkaline hydrolysis to yield the carboxylate intermediate.

Optimization Insights:

-

Chlorination : A molar ratio of 0.92–0.98:1 (SOCl:substrate) minimizes side reactions, achieving 95% conversion. Excess SOCl leads to over-chlorination, reducing cyclization efficiency.

-

Cyclization : Ethanol as the solvent (2.0–3.2:1 weight ratio to substrate) ensures complete ring closure within 8–12 hours. Substituting ethanol with methanol decreases yields by 15% due to steric hindrance.

-

Hydrolysis : Sodium hydroxide (15% aqueous solution) at reflux for 3 hours achieves full ester hydrolysis. Acidification to pH 1 precipitates the product with 92.2% yield and 98.7% HPLC purity.

Characterization Data:

Condensation with Ethyl 2-Chloroacetoacetate

Synthetic Pathway

Critical Parameters:

Yield and Purity:

Thioamide Formation Using Lawesson’s Reagent

Methodology and Efficiency

Lawesson’s reagent (LR) enables direct conversion of benzamide derivatives to thioamides, bypassing intermediate isolation. Reacting 2-fluorobenzamide with LR in tetrahydrofuran (THF) under nitrogen yields 93% thioamide, which subsequently cyclizes with ethyl 4,4,4-trifluoro-3-oxobutanoate.

Reaction Conditions:

Performance Metrics:

Comparative Analysis of Synthesis Methods

Efficiency and Practicality

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield (%) | 92.2 | 82 | 75 |

| Reaction Time (hours) | 25 | 20 | 27 |

| Purity (%) | 98.7 | 99.0 | 97.5 |

| Scalability | High | Moderate | Low |

Method 1 excels in scalability and yield, making it industrially preferred. Method 2 offers superior purity for pharmaceutical applications, while Method 3 is limited by LR’s cost and handling challenges.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The exact mechanism of action of ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors critical to microbial growth or disease progression. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The trifluoromethyl group distinguishes the target compound from analogs with substituents like phenyl, pyridinyl, or thienyl groups. Key comparisons include:

Physical and Thermal Properties

- Melting Points :

Key Research Findings

- Electronic Effects : The -CF₃ group in the target compound increases electrophilicity, facilitating nucleophilic substitutions at the ester group .

- Thermal Stability : Acylhydrazone derivatives () exhibit high thermal stability, making them suitable for high-temperature applications .

- Biological Selectivity : Substituent position (e.g., 3-CF₃ vs. 4-CF₃) significantly impacts binding to biological targets like CDK9 inhibitors .

Biological Activity

Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 315.31 g/mol .

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. These compounds interact with various biological targets, inhibiting microbial growth through enzyme inhibition or receptor interaction .

Antiviral Activity

In studies focusing on antiviral properties, compounds with similar thiazole structures showed promising results against flaviviruses. This compound's structural features may enhance its efficacy in inhibiting viral replication . The compound's EC50 values (the concentration required to inhibit viral replication by 50%) were assessed in cellular assays, indicating its potential as an antiviral agent.

Anti-inflammatory and Anticancer Potential

The compound has been investigated for its anti-inflammatory and anticancer properties. It interacts with enzymes involved in inflammatory pathways, modulating signaling pathways related to cell proliferation and apoptosis . The presence of the trifluoromethyl group is believed to improve metabolic stability and bioavailability, enhancing its therapeutic potential .

The exact mechanism of action for this compound remains under investigation. It is hypothesized that the compound may inhibit specific enzymes or receptors critical to disease progression or microbial growth. Further research is needed to elucidate these molecular interactions .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | Structure | Enhanced lipophilicity; potential anti-inflammatory and anticancer activity |

| Ethyl 4-methyl-2-(difluoromethyl)thiazole-5-carboxylate | Structure | Reduced lipophilicity; lower biological activity compared to trifluoromethyl variant |

| Ethyl 4-methyl-2-(chloromethyl)thiazole-5-carboxylate | Structure | Different reactivity; potential for varied biological effects |

This comparison highlights the unique properties of this compound that contribute to its enhanced biological activities.

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral effects of thiazole derivatives against yellow fever virus. Compounds exhibiting over 50% inhibition at a concentration of 50 μM were further tested for their EC50 values, showcasing the potential of thiazole-based compounds in antiviral therapy .

- Anti-cancer Activity : In another study focusing on thiazoles as antitumor agents, various derivatives were assessed for cytotoxicity against cancer cell lines. The results indicated that specific structural modifications significantly influenced their anticancer efficacy .

Q & A

Basic Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate?

- Answer : For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹). X-ray crystallography using programs like SHELXL provides unambiguous confirmation of molecular geometry. Crystallization conditions (e.g., solvent choice, slow evaporation) should be optimized to obtain high-quality single crystals.

Q. What are the common synthetic routes for this compound?

- Answer : The compound is typically synthesized via the Hantzsch thiazole synthesis. Key steps include:

Condensation of ethyl 3-oxobutanoate with a thiourea derivative bearing a trifluoromethyl group.

Cyclization under acidic conditions (e.g., HCl/ethanol) to form the thiazole core.

Purification via column chromatography or recrystallization . Alternative routes may involve halogenation followed by trifluoromethylation using Cu-mediated cross-coupling .

Q. How can researchers distinguish this compound from structurally similar thiazole derivatives?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₈H₇F₃N₂O₂S, 252.21 g/mol). Differential scanning calorimetry (DSC) determines melting points (e.g., 87–89°C ). Comparative HPLC retention times and ¹⁹F NMR chemical shifts (distinct for -CF₃ vs. -Cl/-Br substituents) further aid differentiation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the trifluoromethyl group during synthesis?

- Answer : Trifluoromethylation efficiency depends on reagent choice (e.g., Ruppert-Prakash reagent vs. CF₃Cu) and solvent polarity. For example, using anhydrous DMF as a solvent at 60–80°C improves nucleophilic substitution rates. Monitoring reaction progress via TLC or in-situ ¹⁹F NMR minimizes side-product formation. Post-reaction quenching with aqueous NH₄Cl removes excess fluorinating agents .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Researchers should:

Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation).

Perform structure-activity relationship (SAR) studies to isolate the contributions of the trifluoromethyl and ester groups.

Use molecular dynamics simulations to assess binding mode consistency across protein conformers .

Q. How can computational methods predict the compound’s interactions with biological targets like CDK9?

- Answer : Molecular docking (e.g., Glide XP mode in Schrödinger Suite) models binding poses by sampling multiple ligand conformers. Electrostatic potential maps highlight nucleophilic/electrophilic regions of the thiazole ring. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification. Cross-validate predictions with experimental IC₅₀ values from kinase inhibition assays .

Q. What crystallographic challenges arise in analyzing this compound, and how are they addressed?

- Answer : The trifluoromethyl group introduces disorder due to rotational flexibility. Mitigation strategies include:

Collecting high-resolution data (≤0.8 Å) to resolve electron density.

Applying SHELXL’s PART and SUMP instructions to model disorder.

Using low-temperature (100 K) data collection to reduce thermal motion artifacts .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 252.21 g/mol | |

| Melting Point | 87–89°C | |

| LogP (Lipophilicity) | 2.8 (Predicted via ChemAxon) | |

| ¹⁹F NMR Shift (CF₃) | δ -62.5 to -64.0 ppm (in CDCl₃) |

Table 2 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Trifluoromethylation Temp | 60–80°C | ↑ 20–30% |

| Solvent Polarity | Anhydrous DMF > THF | ↑ Reaction Rate |

| Catalyst | CuI/Phenanthroline | ↑ Selectivity |

| Purification | Silica Gel Chromatography (EtOAc/Hex) | ≥95% Purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.